molecular formula C9H4Br2F6 B1449594 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide CAS No. 1807224-31-2

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide

Cat. No. B1449594
M. Wt: 385.93 g/mol
InChI Key: PPWBISYJKDXSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is a chemical compound with the IUPAC name 1-bromo-2-(bromomethyl)-3,5-bis(trifluoromethyl)benzene . It has a molecular weight of 385.93 . The compound is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is 1S/C9H4Br2F6/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Application 1: Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide”, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application 2: Derivatization Reagent

  • Summary of the Application: “2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide” is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry . It is also used in the enantioselective synthesis of the non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2F6/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWBISYJKDXSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CBr)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide
Reactant of Route 4
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide
Reactant of Route 5
Reactant of Route 5
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide
Reactant of Route 6
2-Bromo-4,6-bis(trifluoromethyl)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.